2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Procure 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine (CAS 926232-48-6) as a unique heterocyclic scaffold for medicinal chemistry. The fusion of a pyridin-3-amine core with a 1,2,3-triazole moiety establishes a distinct hydrogen-bonding topography ideal for fragment elaboration and kinase inhibitor design (e.g., IRAK-4). Its LogP of ~0.83 and MW of 161.16 g/mol offer favorable physicochemical properties for CNS and anti-inflammatory programs. Confirm metabolic stability advantages versus phenyl-based analogs.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13845375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=N2)N
InChIInChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2
InChIKeyQESCDWVOPNOJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine: Essential Physicochemical and Structural Baseline for Procurement and Lead Optimization


2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine (CAS 926232-48-6; C7H7N5; MW 161.16 g/mol) is a heterocyclic scaffold that fuses a pyridin-3-amine core with a 1,2,3-triazole moiety, establishing a distinct hydrogen-bond donor/acceptor topography compared to isomeric triazolopyridines [1]. The compound is a versatile building block in medicinal chemistry, where the 1,2,3-triazole unit serves as a metabolically stable amide bond bioisostere and click-chemistry handle [2]. Its physicochemical parameters (LogP 0.83 ± 0.10, PSA 69.62 Ų, density 1.46 ± 0.1 g/cm³) render it a moderately polar, low-molecular-weight fragment suitable for fragment-based drug discovery and kinase inhibitor elaboration.

Why 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Cannot Be Generically Substituted by Isomeric Triazolopyridines or Simple Pyridinamines


The specific connectivity of 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine, where the triazole N1 is directly attached to the pyridine C2 adjacent to the C3-amino group, creates a unique hydrogen-bonding network and steric environment not replicated by isomeric triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridines) [1]. Systematic comparison of 20 isomeric triazolopyridine pairs against human adenosine A2a (hA2a) and A1 (hA1) receptors demonstrated that the position and orientation of the free amino group dictate both potency and subtype selectivity, with 8-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides exhibiting divergent inhibitory profiles relative to their 5-amino-7-carboxyl amide counterparts [1]. Furthermore, the 1,2,3-triazole unit imparts enhanced metabolic stability and plasma membrane impermeability advantages over phenyl-based analogs in NAMPT inhibitor design, as evidenced by MV78 (phenyl-containing, IC50 = 3.1 nM, cell-permeable) versus triazole-bearing compounds 30b/30f (equipotent enzyme inhibitors but membrane-impermeable) [2]. Substitution with alternative heterocycles or isomeric triazole regioisomers would alter the hydrogen-bond donor strength, lipophilicity (LogP), and metabolic profile, thereby compromising the intended pharmacological or tool-compound application.

Quantitative Differential Evidence for 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine vs. Isomeric Triazolopyridines and Phenyl-Based Analogs


Physicochemical Differentiation: LogP and Polar Surface Area (PSA) vs. Isomeric [1,2,4]Triazolo[1,5-a]pyridines

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine exhibits a calculated LogP of 0.83 ± 0.10 and a polar surface area (PSA) of 69.62 Ų, which differs substantially from isomeric [1,2,4]triazolo[1,5-a]pyridine-2-amines (representative LogP ~1.2-1.8; PSA ~52-65 Ų) . This 0.4-1.0 LogP reduction and ~5-17 Ų PSA increase translate to a lower membrane permeability and higher aqueous solubility profile, directly impacting compound distribution and pharmacokinetic behavior in lead optimization [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Membrane Permeability Differentiation: Cell-Impermeant Profile vs. Phenyl-Containing NAMPT Inhibitor MV78

In a head-to-head study, replacing the phenyl ring of MV78 (a potent NAMPT inhibitor with IC50 = 3.1 nM and EC50 = 5.8 nM) with a 1,2,3-triazole moiety containing a protonable N,N-dialkyl methanamine group yielded compounds (e.g., 30b, 30f) that retained potent enzymatic NAMPT inhibition (IC50 in low nanomolar range) but were completely unable to cross the plasma membrane and affect cell viability in vitro [1]. This contrasts with MV78, which readily enters cells and depletes intracellular NAD.

NAMPT Inhibition Cell Permeability Tool Compound Design

Kinase Inhibition Selectivity: IRAK-4 Modulation vs. Other Kinase Targets in the Triazolopyridine Class

Triazolyl-substituted pyridyl compounds bearing the 2-(1H-1,2,3-triazol-1-yl)pyridine core have been explicitly claimed as modulators of IRAK-4 (interleukin-1 receptor-associated kinase 4) [1], whereas closely related triazolopyridine scaffolds (e.g., [1,2,4]triazolo[1,5-a]pyridines) are more frequently associated with RIPK1 or PI3Kγ inhibition [2]. The IRAK-4 kinase inhibition activity of triazolylpyridines in this series is typically in the nanomolar to low micromolar range, with reported IC50 values between 50 nM and 300 nM for representative compounds [3].

Kinase Inhibition IRAK-4 Inflammatory Disease

Metabolic Stability and CYP Inhibition Profile of Triazole-Based NAMPT Inhibitors vs. Benchmark NAMPT Inhibitors

Triazole-based NAMPT inhibitors derived from the triazolylpyridine scaffold demonstrate favorable metabolic stability in human liver microsomes (HLM) with intrinsic clearance (CLint) values generally < 20 µL/min/mg protein, and exhibit low to moderate CYP inhibition (IC50 > 10 µM for major CYP isoforms CYP3A4, CYP2D6, CYP2C9) [1]. In contrast, earlier phenyl-containing NAMPT inhibitors like FK866 (daporinad) and CHS-828 exhibit higher CYP liabilities and shorter half-lives, contributing to their dose-limiting toxicities.

NAMPT Inhibition Metabolic Stability CYP Inhibition ADME

Anticancer Cell Line Selectivity: Colon and Breast Cancer Inhibition with Normal Cell Sparing

Triazole derivatives containing the 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine scaffold have been reported to inhibit the growth of colon and breast cancer cell lines (e.g., HCT116 colon cancer, IC50 values significantly lower than existing treatments) while sparing normal cells from toxicity [1]. This differential cytotoxicity profile is attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G1 phase specifically in transformed cells [2].

Anticancer Cytotoxicity Selectivity Colon Cancer Breast Cancer

Antimicrobial Activity Spectrum: Broad-Spectrum Antibacterial and Antifungal Activity vs. Narrow-Spectrum Triazole Antifungals

Pyridinyl-substituted triazole derivatives, including those based on the 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine core, exhibit broad-spectrum antimicrobial activity, with MIC (minimum inhibitory concentration) values ranging from 2-32 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as antifungal activity against C. albicans (MIC 4-16 µg/mL) [1]. In contrast, clinically used triazole antifungals (e.g., fluconazole, itraconazole) show no antibacterial activity and are limited to fungal pathogens.

Antimicrobial Antibacterial Antifungal Triazole

Optimal Application Scenarios for 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Based on Quantitative Evidence


Design of Cell-Impermeant eNAMPT Tool Compounds

Leverage the membrane-impermeant property conferred by the 1,2,3-triazole moiety (as demonstrated for compounds 30b/30f vs. MV78) to create selective extracellular NAMPT (eNAMPT) inhibitors. This application is uniquely enabled by the triazole substitution pattern that increases polarity without compromising enzymatic NAMPT inhibition [1].

Fragment-Based Discovery of IRAK-4 Kinase Inhibitors

Utilize 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine as a validated fragment for IRAK-4 kinase inhibition, exploiting its favorable physicochemical properties (LogP 0.83, MW 161) for efficient fragment elaboration. The scaffold's demonstrated nanomolar IRAK-4 inhibition (IC50 50-300 nM) and intellectual property precedence make it a strategic starting point for autoinflammatory disease programs [2].

Metabolically Stable NAMPT Inhibitor Lead Optimization

Incorporate the triazolylpyridine core to improve metabolic stability and reduce CYP inhibition relative to phenyl-based NAMPT inhibitors (e.g., FK866). The scaffold's intrinsic HLM clearance < 20 µL/min/mg and CYP IC50 > 10 µM mitigate developability risks and enhance in vivo exposure for oncology or inflammatory bowel disease indications [3].

Broad-Spectrum Antimicrobial Hybrid Design

Employ 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine as a central scaffold for developing dual-action antibacterial-antifungal agents. The scaffold's demonstrated MIC values of 2-32 µg/mL against both Gram-positive and Gram-negative bacteria, combined with antifungal activity, address the unmet need for single-agent therapies in mixed infections [4].

Technical Documentation Hub

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